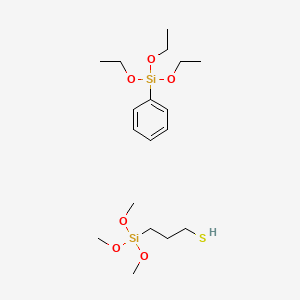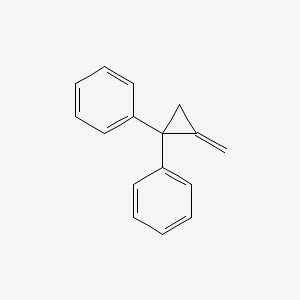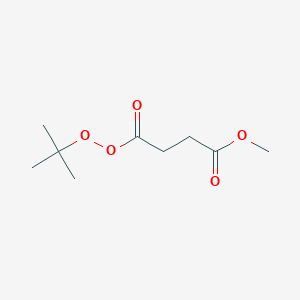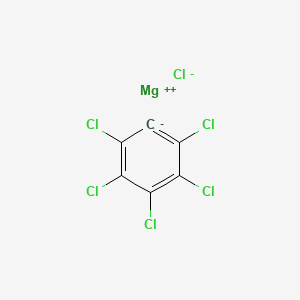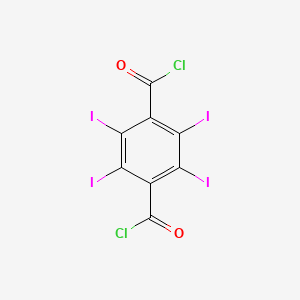![molecular formula C20H54HgSi6 B14691421 Bis[tris(trimethylsilyl)methyl]mercury CAS No. 29728-36-7](/img/structure/B14691421.png)
Bis[tris(trimethylsilyl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[tris(trimethylsilyl)methyl]mercury is an organomercury compound characterized by the presence of two tris(trimethylsilyl)methyl groups attached to a central mercury atom. This compound is notable for its unique structural features and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[tris(trimethylsilyl)methyl]mercury typically involves the reaction of tris(trimethylsilyl)methyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2(TMS)3C-Li+HgCl2→(TMS)3C-Hg-C(TMS)3+2LiCl
where (TMS)$_3$C represents the tris(trimethylsilyl)methyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most preparations are conducted on a laboratory scale for research purposes.
化学反応の分析
Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学的研究の応用
Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.
Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.
Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.
作用機序
The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.
類似化合物との比較
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features but different reactivity.
Tris(trimethylsilyl)silane: A related compound used in radical-based reactions.
Uniqueness: Bis[tris(trimethylsilyl)methyl]mercury is unique due to the presence of two bulky tris(trimethylsilyl)methyl groups, which provide steric protection to the mercury center. This steric hindrance influences its reactivity and stability, making it distinct from other organomercury compounds.
特性
CAS番号 |
29728-36-7 |
|---|---|
分子式 |
C20H54HgSi6 |
分子量 |
663.7 g/mol |
IUPAC名 |
bis[tris(trimethylsilyl)methyl]mercury |
InChI |
InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChIキー |
JSBJYGAFDMGJCM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



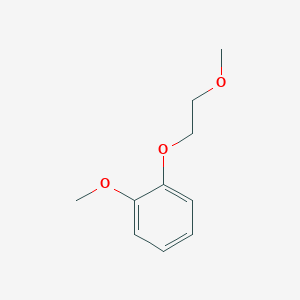
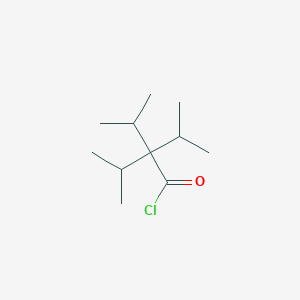
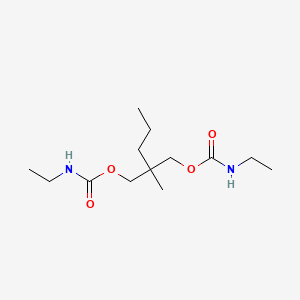
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
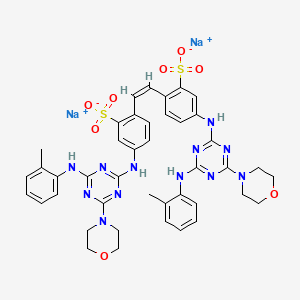

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)

